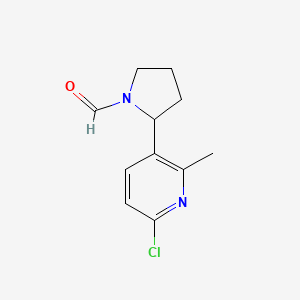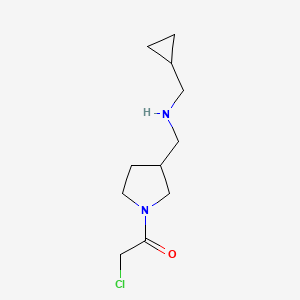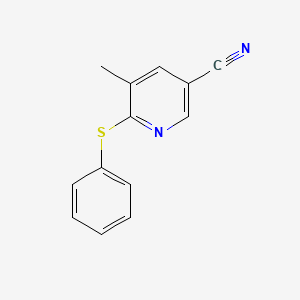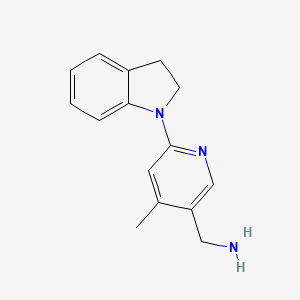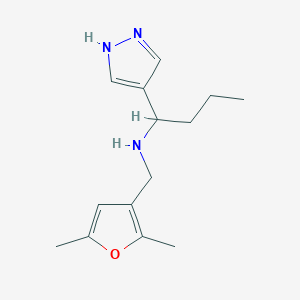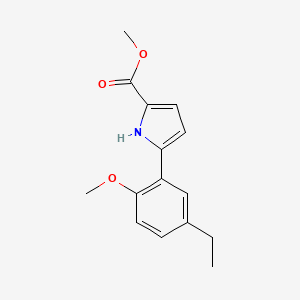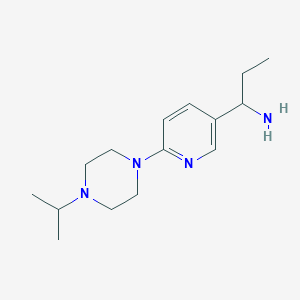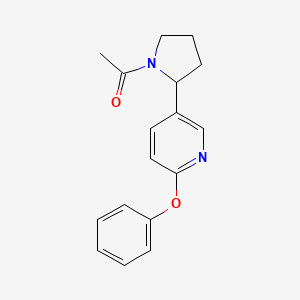
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclobutyl group and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or methyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutylpiperazine: Lacks the methyl group, which may affect its biological activity.
2-Methylpiperazine: Lacks the cyclobutyl group, which may influence its pharmacokinetic properties.
1-Cyclobutyl-4-methylpiperazine: Similar structure but with a different substitution pattern.
Uniqueness
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is unique due to the specific combination of the cyclobutyl and methyl groups on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
ROUKMLQHHLVWOM-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C2CCC2.Cl.Cl |
Canonical SMILES |
CC1CNCCN1C2CCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



